molecular formula C10H8FN B024327 6-Fluoro-2-methylquinoline CAS No. 1128-61-6

6-Fluoro-2-methylquinoline

Cat. No. B024327
CAS RN: 1128-61-6
M. Wt: 161.18 g/mol
InChI Key: GPIARMSVZOEZCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-2-methylquinoline and its derivatives involves several chemical methods. For instance, a key intermediate in the synthesis of flumequine, a compound derived from 6-Fluoro-2-methylquinoline, was synthesized from racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) through resolution with enantiomers of 3-bromocamphor-8-sulfonic acid, with the configurations established by X-ray structures (Bálint et al., 1999). Another study highlighted the unusual phenomena during the resolution of FTHQ, indicating strong kinetics and solvent dependence without solvation, proposing an economic resolution process including a racemization step (Bálint et al., 2002).

Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylquinoline derivatives has been elucidated using various techniques, including X-ray crystallography. For example, the absolute configuration and intermediates in the synthesis of flumequine, derived from 6-Fluoro-2-methylquinoline, were determined by analyzing the X-ray structures of diastereoisomeric salts, showing the importance of molecular structure in the synthesis and application of these compounds (Bálint et al., 1999).

Chemical Reactions and Properties

6-Fluoro-2-methylquinoline undergoes various chemical reactions, leading to the formation of different derivatives with potential applications. The reaction kinetics and solvent dependence during its resolution process were significant, indicating the influence of these factors on the chemical reactions and properties of this compound (Bálint et al., 2002).

Physical Properties Analysis

The physical properties of 6-Fluoro-2-methylquinoline derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in different fields. The crystal engineering tool evidence from packing features in fluorine-substituted isoquinolines showed that fluorine atoms could significantly affect the physical properties of these compounds by influencing their packing features in the crystal lattice (Choudhury & Row, 2006).

Scientific Research Applications

  • Anti-Plasmodial Activity : Hochegger et al. (2019) synthesized derivatives of 6-fluoroquinoline that showed high antiplasmodial activity against Plasmodium, suggesting potential in malaria treatment (Hochegger et al., 2019).

  • Antibacterial Agent Synthesis : Yang et al. (2014) developed a method for asymmetric hydrogenation of quinolines in water, which helps in synthesizing 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a key intermediate for the antibacterial agent flumequine (Yang et al., 2014).

  • Fluorophores and Antioxidants : Aleksanyan and Hambardzumyan (2013) synthesized 2-(2-carboxyphenylamino)-4-methylquinolines, showing potential as efficient fluorophores and antioxidants for biological systems (Aleksanyan & Hambardzumyan, 2013).

  • Anti-Mutagenic Modification : Kato et al. (2000) found that fluorine-substitution in 4-methylquinoline derivatives can reduce their mutagenicity, offering a method for anti-mutagenic modification of mutagens (Kato et al., 2000).

  • Antitumor Agents : Chang et al. (2009) designed new quinolone analogues with potent antitumor activity against various cancer cell lines, acting as antitubulin agents (Chang et al., 2009).

  • Enantiomer Separation and Purification : Kmecz et al. (2001) used supercritical fluid extraction for separating 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline enantiomers, facilitating optical resolution and purification (Kmecz et al., 2001).

  • Synthesis of Antibacterial Agents : Bálint et al. (1999) synthesized flumequine, an antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Bálint et al., 1999).

Safety And Hazards

6-Fluoro-2-methylquinoline is classified as a skin irritant and serious eye irritant. It is recommended to avoid contact with skin and eyes, and to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, it is advised to seek medical attention .

Future Directions

The future directions of 6-Fluoro-2-methylquinoline research could involve further exploration of its antibacterial properties, given that its hydrogenation product is a key intermediate of an antibacterial agent . Additionally, its potential anticancer properties could be investigated further, considering its suggested mechanism of action .

properties

IUPAC Name

6-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIARMSVZOEZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150180
Record name 6-Fluoro-2-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methylquinoline

CAS RN

1128-61-6
Record name 6-Fluoro-2-methylquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylquinoline
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Record name 6-Fluoro-2-methylquinoline
Source EPA DSSTox
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Record name 6-fluoro-2-methylquinoline
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Record name 6-FLUORO-2-METHYLQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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